Product packaging for 5-Bromo-4,6-difluoroindoline-2,3-dione(Cat. No.:CAS No. 874830-74-7)

5-Bromo-4,6-difluoroindoline-2,3-dione

Cat. No.: B1447403
CAS No.: 874830-74-7
M. Wt: 262.01 g/mol
InChI Key: HLOUGGGNIWHBON-UHFFFAOYSA-N
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Description

5-Bromo-4,6-difluoroindoline-2,3-dione: is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is characterized by the presence of bromine and fluorine atoms attached to the indoline-2,3-dione core. The unique combination of these substituents imparts distinct chemical and biological properties to the molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H2BrF2NO2 B1447403 5-Bromo-4,6-difluoroindoline-2,3-dione CAS No. 874830-74-7

Properties

IUPAC Name

5-bromo-4,6-difluoro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrF2NO2/c9-5-2(10)1-3-4(6(5)11)7(13)8(14)12-3/h1H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOUGGGNIWHBON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1F)Br)F)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

5-Bromo-4,6-difluoroindoline-2,3-dione is a substituted indoline-2,3-dione, also known as isatin. Isatin derivatives possess good antitumor, antibacterial, antifungal, and anti-HIV activity, and their applications in the central nervous system have been studied extensively.

Synthesis of 5-Substituted Indol-2,3-diones

A method for synthesizing 5-substituted indol-2,3-diones involves the cyclization of 4-substituted isonitroacetanilines in the presence of concentrated sulfuric acid. The reaction of substituted aniline with chloral hydrate and hydroxylamine hydrochloride forms the 4-substituted isonitroacetanilines.

General Procedure

The procedure for preparing compounds involves preheating concentrated sulfuric acid (10V/W) to 50°C. Add 4-substituted isonitroacetanilines (0.1 mol) slowly in batches with vigorous stirring, maintaining the temperature between 65-75°C for 1 hour, then heat the mixture to 80°C for 15 minutes. After the reaction is complete, cool the solution to room temperature and pour it into crushed ice with strong stirring. Filter the mixture, wash the cake with cold water to obtain the crude product, and recrystallize the crude product with ethanol/water and dry to obtain a solid powder. The yield for this process ranges from 67-80%.

Example: Synthesis of 5-Bromo-1H-indole-2,3-dione

Using the general procedure, 5-Bromo-1H-indole-2,3-dione can be synthesized from the corresponding 4-substituted isonitroacetanilines. This produces an orange solid with a yield of 73%. Mass spectrometry (MS) confirms the structure, with m/z 226.0 [M+H]+.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4,6-difluoroindoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indoline-2,3-dione core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as halogens (Cl2, Br2), alkyl halides, and organometallic compounds are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indoline-2,3-dione derivatives.

Scientific Research Applications

Organic Synthesis

5-Bromo-4,6-difluoroindoline-2,3-dione serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries that are essential for drug discovery and development. Researchers utilize this compound to explore new synthetic pathways and develop novel compounds with potential therapeutic effects .

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential bioactive properties. Studies indicate that it may exhibit:

  • Antimicrobial Activity : Preliminary research suggests that it possesses antimicrobial properties against certain pathogens.
  • Antitumor Activity : Evidence indicates that it may induce apoptosis in cancer cells, making it a candidate for anticancer drug development.
  • Enzyme Inhibition : It has been identified as an inhibitor of cytochrome P450 enzymes (specifically CYP1A2), which is significant for modulating drug metabolism and predicting drug-drug interactions .

Biological Research

In biological studies, this compound is investigated for its interactions with specific molecular targets. The presence of bromine and fluorine enhances its binding affinity and selectivity towards enzymes and receptors, which is crucial in understanding its mechanism of action in various biological contexts .

Specialty Chemicals

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in:

  • Electronics
  • Coatings
  • Polymers

The compound's stability and reactivity allow it to be incorporated into various products where specific chemical properties are desired .

Case Study 1: Anticancer Activity

Research conducted on the anticancer effects of this compound demonstrated its ability to induce apoptosis in various cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Antimicrobial Properties

A study focused on the antimicrobial properties of this compound revealed effectiveness against specific bacterial strains. This finding suggests that further research could lead to the development of new antimicrobial agents based on this scaffold .

Mechanism of Action

The mechanism of action of 5-Bromo-4,6-difluoroindoline-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

    5-Bromoindoline-2,3-dione: Lacks the fluorine substituents, resulting in different chemical and biological properties.

    4,6-Difluoroindoline-2,3-dione:

    5-Chloro-4,6-difluoroindoline-2,3-dione: Substitution of bromine with chlorine alters the compound’s properties.

Uniqueness: 5-Bromo-4,6-difluoroindoline-2,3-dione is unique due to the presence of both bromine and fluorine atoms. This combination imparts distinct electronic and steric effects, influencing the compound’s reactivity, stability, and biological activity. The dual halogenation enhances its potential as a versatile building block in synthetic chemistry and a promising candidate in drug discovery.

Biological Activity

5-Bromo-4,6-difluoroindoline-2,3-dione is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique indoline structure with the following characteristics:

  • Molecular Formula : C9_{9}H5_{5}BrF2_{2}N2_{2}O2_{2}
  • Molecular Weight : Approximately 244.02 g/mol
  • Functional Groups : Contains bromine and fluorine substituents at the 5 and 6 positions of the indoline ring, respectively, along with a dione functional group at positions 2 and 3.

These structural features contribute to its chemical reactivity and biological activity, potentially enhancing its interactions with various biological targets.

The compound's mechanism of action is primarily linked to its ability to interact with specific molecular targets. Notably:

  • Enzyme Inhibition : It has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This interaction suggests potential applications in modulating drug metabolism and predicting drug-drug interactions.
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against certain pathogens.
  • Antitumor Activity : There is evidence suggesting that the compound may exhibit anticancer effects by inducing apoptosis in cancer cells.

Biological Activity Overview

Activity Type Description References
CYP1A2 Inhibition Modulates drug metabolism
Antimicrobial Properties Active against various pathogens
Antitumor Activity Induces apoptosis in cancer cells

Antitumor Studies

In a study examining the structure-activity relationship (SAR) of related compounds, this compound was evaluated for its antiproliferative activity. The compound demonstrated significant inhibition of cancer cell lines, indicating its potential as an anticancer agent .

Enzyme Interaction Studies

Research has highlighted the compound's role as a CYP1A2 inhibitor. This finding is crucial for understanding its pharmacokinetic behavior and potential interactions with other drugs metabolized by this enzyme .

Summary of Findings

The biological activity of this compound is characterized by:

  • Enzyme Inhibition : Particularly as a CYP1A2 inhibitor.
  • Antimicrobial Effects : Potential activity against various pathogens.
  • Antitumor Properties : Evidence supporting its role in inducing apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-4,6-difluoroindoline-2,3-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via halogenation of indoline-2,3-dione precursors. For example, bromination and fluorination steps may involve electrophilic substitution using reagents like N-bromosuccinimide (NBS) and Selectfluor under anhydrous conditions. Optimization of stoichiometry (e.g., 1.2–1.5 equivalents of brominating agents) and temperature (0–25°C) is critical to minimize side reactions like over-halogenation. Reaction progress should be monitored via TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Assess purity (>98% as per commercial standards) using a C18 column with UV detection at 254 nm .
  • NMR Spectroscopy : Confirm substitution patterns (e.g., 19F^{19}\text{F} NMR for fluorine positions, 1H^{1}\text{H} NMR for aromatic protons) .
  • Mass Spectrometry : Validate molecular weight (244.02 g/mol) via ESI-MS or HRMS .

Q. What storage conditions are optimal for maintaining the stability of this compound?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation via hydrolysis or photochemical reactions. Pre-drying solvents (e.g., molecular sieves) during synthesis is advised to avoid moisture-induced side products .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution at bromine and fluorine sites to predict Suzuki-Miyaura coupling reactivity. Solvent effects (e.g., DMF vs. THF) on transition states should be analyzed using COSMO-RS models. Experimental validation via 13C^{13}\text{C} NMR kinetics is recommended .

Q. What experimental design strategies optimize catalytic applications of this compound in drug intermediate synthesis?

  • Methodological Answer : Use a Taguchi orthogonal array (e.g., L9 design) to test variables:

  • Catalyst loading (e.g., Pd(PPh3_3)4_4: 1–5 mol%)
  • Temperature (60–100°C)
  • Solvent polarity (DMF, toluene, dioxane).
    Analyze reaction outcomes via ANOVA to identify dominant factors. Response Surface Methodology (RSM) further refines optimal conditions .

Q. How do steric and electronic effects of bromine/fluorine substituents influence the compound’s biological activity?

  • Methodological Answer : Conduct SAR studies by synthesizing analogs (e.g., replacing Br with Cl or F). Compare binding affinities via:

  • Molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., kinases).
  • In vitro assays (e.g., IC50_{50} measurements in cancer cell lines).
    Fluorine’s electronegativity often enhances metabolic stability, while bromine’s size may improve hydrophobic interactions .

Q. What safety protocols are critical for handling this compound in high-throughput screening?

  • Methodological Answer : Follow GHS guidelines for halogenated indoles:

  • Use fume hoods and PPE (nitrile gloves, lab coats).
  • Neutralize waste with 10% sodium bicarbonate before disposal.
  • Monitor air quality for bromine/fluorine volatiles via FTIR spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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